4-Formyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzonitrile ring. It is a versatile chemical with significant potential in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Formyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to form 4-amino-2-trifluoromethyl benzonitrile . Another method involves the use of m-trifluoromethyl fluorobenzene as a starting material, which undergoes bromination, cyano group replacement, and aminolysis substitution to yield the desired product .
Chemical Reactions Analysis
4-Formyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and nickel catalysts . For example, it can participate in nickel-catalyzed arylcyanation reactions to form fluvoxamine intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Formyl-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications. It is used as a starting material in the synthesis of various boron-dipyrromethenes (BODIPY), porphyrins, and corroles, which are important in organic synthesis and pharmaceutical research . The compound’s unique structure also makes it valuable in the development of new nematicides for agricultural use .
Mechanism of Action
The mechanism of action of 4-Formyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of benzimidazoles, the compound inhibits the growth of endothelial cells by interfering with cellular processes essential for their proliferation . In nematicidal applications, it affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids, ultimately inhibiting the reproduction of nematode populations .
Comparison with Similar Compounds
4-Formyl-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as 3-(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzonitrile . While these compounds share the trifluoromethyl group, their positions on the benzonitrile ring differ, leading to variations in their chemical reactivity and applications. The unique combination of the formyl and trifluoromethyl groups in this compound provides distinct advantages in specific synthetic and research contexts.
Properties
IUPAC Name |
4-formyl-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(5-14)1-2-7(8)4-13/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOMVSHDQDYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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